(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate
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Overview
Description
“(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate” is likely a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbamate groups, which are organic compounds derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of pyrrolidines and carbamates, including the potential for hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
Synthesis and Process Development
A practical and scalable synthesis of a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed. This synthesis involved a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the target product with high purity and yield (Li et al., 2012).
Crystal Structure and Hydrogen Bonding
Crystals of a tert-butyl derivative were studied, revealing the orientation of the carbamate and amide, contributing to the molecule's electric dipole moment. This study highlights the molecular structure's columnar stacking and interaction patterns (Baillargeon et al., 2014).
Anticancer and Antimicrobial Properties
Research into palladium, gold, and silver N-heterocyclic carbene complexes, including tert-butyl derivatives, demonstrated potent anticancer and antimicrobial properties. This study presents significant biomedical insights, especially in the field of metallopharmaceuticals (Ray et al., 2007).
Synthesis of Drug Intermediates
An efficient process was designed for synthesizing drug intermediates starting from itaconic acid ester. This synthesis approach is notable for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Thermal Analysis
A study on the thermodynamic properties of a similar N-tert-butyloxycarbonylated compound provided valuable data on its heat capacities and thermodynamic functions, important for understanding the compound's stability and reactivity (Zeng et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSXYZRRWKMGM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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